molecular formula C37H44N2O14 B12841891 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-Asparagine tert-butyl ester

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-Asparagine tert-butyl ester

Cat. No.: B12841891
M. Wt: 740.7 g/mol
InChI Key: MBKMYXJEPNRNOK-WIEVSHRFSA-N
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Description

CAS No.: 467465-78-7 Molecular Formula: C₃₃H₃₆N₂O₁₄ Molecular Weight: 684.65 g/mol Structural Features:

  • Core Structure: Comprises a β-D-galactopyranosyl sugar moiety fully acetylated at the 2, 3, 4, and 6 positions.
  • Amino Acid: L-Asparagine with an N2-Fmoc (9-fluorenylmethoxycarbonyl) protecting group.
  • Ester Group: A tert-butyl ester at the C-terminal, enhancing solubility in organic solvents and stability during peptide synthesis.

Properties

Molecular Formula

C37H44N2O14

Molecular Weight

740.7 g/mol

IUPAC Name

tert-butyl (2S)-4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxobutanoate

InChI

InChI=1S/C37H44N2O14/c1-19(40)47-18-29-31(49-20(2)41)32(50-21(3)42)33(51-22(4)43)34(52-29)39(28(16-30(38)44)35(45)53-37(5,6)7)36(46)48-17-27-25-14-10-8-12-23(25)24-13-9-11-15-26(24)27/h8-15,27-29,31-34H,16-18H2,1-7H3,(H2,38,44)/t28-,29+,31-,32-,33+,34+/m0/s1

InChI Key

MBKMYXJEPNRNOK-WIEVSHRFSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N([C@@H](CC(=O)N)C(=O)OC(C)(C)C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N(C(CC(=O)N)C(=O)OC(C)(C)C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-Asparagine tert-butyl ester involves multiple steps. The process typically begins with the acetylation of galactopyranosyl, followed by the introduction of the Fmoc group to the L-Asparagine. The final step involves the esterification of the compound with tert-butyl alcohol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors. Quality control measures are stringent to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-Asparagine tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the compound.

    Reduction: Used to reduce specific groups within the molecule.

    Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,3,4,6-Tetra-O-acetyl-b-D-galactopyranosyl-(N2-Fmoc)-L-Asparagine tert-butyl ester is widely used in scientific research, particularly in:

    Chemistry: As a reagent in organic synthesis and peptide chemistry.

    Biology: In the study of protein interactions and functions.

    Medicine: For the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The compound exerts its effects primarily through its role as a protecting group in peptide synthesis. It ensures the stability and integrity of amino acids during the assembly of peptide sequences. The Fmoc group is particularly useful as it can be easily removed under mildly acidic conditions, allowing for the sequential addition of amino acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Compound CAS No. Molecular Formula Molecular Weight Key Structural Features Applications
Target Compound : 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl-(N2-Fmoc)-L-Asparagine tert-butyl ester 467465-78-7 C₃₃H₃₆N₂O₁₄ 684.65 - β-D-galactopyranosyl core
- N2-Fmoc-L-Asparagine
- tert-butyl ester
Glycopeptide antibiotics, drug delivery systems
Analog 1 : 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl-(N2-Fmoc)-L-Asparagine 108739-88-4 C₁₅H₂₁NO₁₀ 375.33 - Lacks tert-butyl ester
- Free carboxylic acid
Intermediate for further functionalization (e.g., amidation)
Analog 2 : 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl-(N2-Fmoc)-L-serine tert-butyl ester 96383-44-7 C₃₂H₃₅NO₁₄ 657.63 - L-Serine backbone
- tert-butyl ester
Solid-phase peptide synthesis; diabetes/cancer drug discovery
Analog 3 : N4-[2-O-(2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl)-ethyl]-N2-Boc-L-Asparagine benzyl ester (Compound 12 in ) - - - - Benzyl ester
- Boc protection
- Ethyl linker
Model for glycolipid synthesis
Analog 4 : 2N-Fmoc-4N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-L-asparagine - - - - β-D-glucopyranosyl (C4-OH axial)
- Altered stereochemistry
Study of sugar stereochemistry in protein binding

Key Comparative Insights:

Amino Acid Backbone: Asparagine vs. Serine: The asparagine derivative (target compound) introduces a carboxamide side chain, enabling hydrogen bonding in glycopeptides, while the serine analog (Analog 2) provides a hydroxyl group for alternative conjugation strategies .

Protecting Groups: tert-Butyl vs. Benzyl Esters: The tert-butyl group enhances solubility in non-polar solvents and is cleaved under mild acidic conditions (e.g., TFA), whereas benzyl esters (Analog 3) require hydrogenolysis, limiting compatibility with Fmoc-based SPPS .

Sugar Moieties: Galactopyranosyl vs. Glucopyranosyl (Analog 4): The axial C4-OH in galactose vs. equatorial in glucose alters receptor recognition, impacting biological activity in glycan-protein interactions .

Synthetic Utility :

  • The tert-butyl ester in the target compound simplifies purification and improves stability during coupling reactions compared to the free carboxylic acid (Analog 1), which may require activation for further modifications .

Research Findings and Methodological Comparisons

  • Synthesis: Coupling Agents: TBTU/HOBt/NEt₃ in DMF is standard for both target and benzyl ester derivatives (Analog 3), ensuring high coupling efficiency . Deprotection: Pd/C-catalyzed hydrogenolysis for benzyl esters (Analog 3) vs. acidic cleavage (e.g., HCl/dioxane) for tert-butyl esters .
  • Analytical Data: NMR Signatures: The tert-butyl group in the target compound shows a distinct singlet at ~1.4 ppm (¹H NMR), absent in Analog 1. Acetyl groups resonate at 2.0–2.1 ppm across all acetylated analogs . Mass Spectrometry: HRMS confirms molecular ions at m/z 684.65 (target) vs. 657.63 (Analog 2), reflecting differences in amino acid residues .
  • Biological Relevance: The galactose moiety in the target compound is critical for lectin-mediated cellular uptake, whereas glucopyranosyl derivatives (Analog 4) may target distinct carbohydrate-binding proteins .

Biological Activity

2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl-(N2-Fmoc)-L-asparagine tert-butyl ester is a glycosylated amino acid derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a β-D-galactopyranosyl moiety and is often utilized in the synthesis of glycopeptides and other bioactive molecules. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure

The chemical structure of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl-(N2-Fmoc)-L-asparagine tert-butyl ester can be represented as follows:

C16H25N1O9\text{C}_{16}\text{H}_{25}\text{N}_{1}\text{O}_{9}

This structure includes:

  • Tetra-O-acetyl groups that enhance solubility and stability.
  • Fmoc (Fluorenylmethyloxycarbonyl) protecting group which facilitates peptide synthesis.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl compounds exhibit significant antimicrobial activity. For instance, thiosemicarbazones synthesized from aldehydes reacted with D-galactose moieties showed strong inhibitory effects against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 1.56 μM .

CompoundBacterial StrainMIC (μM)
8aS. aureus0.78
8dE. coli1.56
9aS. aureus1.00
9cC. albicans1.50

Antifungal Activity

In addition to antibacterial properties, this compound also exhibits antifungal activity. The same study found that certain derivatives were effective against fungi such as Candida albicans and Aspergillus niger, indicating a broad spectrum of action .

The biological activity of the compound can be attributed to its ability to interact with microbial cell membranes and inhibit essential cellular processes. The acetyl groups may enhance membrane permeability, allowing the compound to exert its effects more effectively.

Case Studies

  • Case Study on Antibacterial Efficacy : A series of experiments were conducted where various derivatives of the compound were tested against clinical isolates of E. coli and S. aureus. The results indicated that modifications in the sugar moiety significantly influenced antibacterial potency.
  • In Vivo Studies : Preliminary in vivo studies have shown that derivatives of this compound can reduce bacterial load in infected animal models, suggesting potential for therapeutic applications.

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